Hydroxy chlorambucil

Analytical Chemistry Pharmaceutical Quality Control Stability Indicating Methods

Routine use of chlorambucil API as a surrogate for impurity quantification introduces systematic error due to differential UV absorbance and MS ionization. Hydroxy chlorambucil (Chlorambucil EP Impurity A) is the chemically distinct hydrolytic degradant required for validated analytical methods. • Enables accurate identification and quantification of the primary degradation product in chlorambucil drug substance and product batches per EP monograph specifications. • Serves as the critical system suitability marker to establish resolution between the API peak and impurity A, ensuring method specificity. • Supplied with full characterization data supporting ANDA submissions, method validation, and stability study protocols.

Molecular Formula C14H20ClNO3
Molecular Weight 285.76 g/mol
CAS No. 27171-89-7
Cat. No. B193293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy chlorambucil
CAS27171-89-7
Synonyms4-[(2-Chloroethyl)(2-hydroxyethyl)amino]benzenebutanoic Acid;  4-[p-[(2-Chloroethyl)(2-hydroxyethyl)amino]phenylbutyric Acid;  4-[4-N-(2-Chloroethyl)-N-(2-hydroxyethyl)aminophenyl]butyric Acid;  NSC 119101;  Chlorambucil Impurity
Molecular FormulaC14H20ClNO3
Molecular Weight285.76 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCC(=O)O)N(CCO)CCCl
InChIInChI=1S/C14H20ClNO3/c15-8-9-16(10-11-17)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7,17H,1-3,8-11H2,(H,18,19)
InChIKeySFCORMODVLBZLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Chlorambucil: EP Impurity A Reference Standard


Hydroxy chlorambucil, also known as N-(2-hydroxyethyl) chlorambucil, is a chemical compound with the molecular formula C14H20ClNO3 and a molecular weight of approximately 285.77 g/mol [1]. It is an organic compound classified as a nitrogen mustard derivative, specifically a degradation product and primary impurity of the chemotherapy drug chlorambucil . It is officially designated as Chlorambucil EP Impurity A by the European Pharmacopoeia [2].

Why Generic Standards Cannot Replace Hydroxy Chlorambucil


In analytical chemistry, particularly in pharmaceutical quality control (QC) and stability studies, a compound cannot be generically substituted. While chlorambucil is the active pharmaceutical ingredient (API), hydroxy chlorambucil is a specific, chemically distinct impurity. Its presence and concentration must be accurately identified, quantified, and controlled to ensure drug product purity and safety. Using the API or another related compound in place of the certified impurity reference standard would invalidate an analytical method. Accurate quantification requires a reference material of the exact impurity due to differences in detector response (e.g., UV absorbance, mass spectrometry ionization) relative to the parent drug [1].

Analytical Advantages of Certified Hydroxy Chlorambucil


Quantifiable Marker for EP Impurity A

Hydroxy chlorambucil (CAS 27171-89-7) is not a novel therapeutic but a specific, well-defined chemical entity that serves as a critical marker in pharmaceutical analysis. Unlike its parent, the active drug chlorambucil, its presence is used to quantify the stability and purity of the drug product. It is officially designated as Chlorambucil EP Impurity A by the European Pharmacopoeia (EP), establishing a regulatory-defined identity that sets it apart from other potential byproducts [1]. This designation is a key differentiator from other chlorambucil-related substances like Impurity B (3-[4-[Bis(2-chloroethyl)amino]phenyl]propanoic acid) or Impurity C (4-[4-[Bis(2-hydroxyethyl)amino]phenyl]butanoic acid).

Analytical Chemistry Pharmaceutical Quality Control Stability Indicating Methods

Predicted Physicochemical Differences vs. Chlorambucil

The substitution of one chloroethyl group on the nitrogen mustard with a hydroxyethyl group introduces a hydrogen bond donor, which alters the molecule's physicochemical properties compared to chlorambucil. Predicted data show significant differences in key parameters like lipophilicity. At physiological pH 7.4, the ACD/LogD value for hydroxy chlorambucil is -0.30, whereas the reported LogD for chlorambucil at pH 7.4 is 2.5 [1].

Computational Chemistry ADME Impurity Profiling

Structural Identity Verification

The procurement of this compound is driven by the need for a material with a verifiable, unique chemical identity. This is confirmed by its monoisotopic mass of 285.113159 Da and its unique InChI Key (SFCORMODVLBZLW-UHFFFAOYSA-N) . This specific structure is what differentiates it from other chlorambucil impurities. For example, the bis-hydroxy analog (likely Impurity C) has a molecular weight of 253.34 g/mol and a different InChI Key, while the mono-hydroxy impurity (this compound) has a molecular weight of 285.77 g/mol .

Structural Chemistry Mass Spectrometry Regulatory Compliance

Hydroxy Chlorambucil Primary Applications


Certified Reference Standard for Pharmaceutical QC

This is the primary use case. Laboratories performing QC release testing or stability studies on chlorambucil drug substance or drug product require a certified reference standard of Hydroxy Chlorambucil (Chlorambucil EP Impurity A). It is used to identify and quantify this specific impurity in batches of the API, ensuring they meet purity specifications defined in pharmacopeial monographs [1].

Stability-Indicating HPLC Method Development

Analytical chemists developing new methods for chlorambucil must demonstrate that the method can separate the API from its known degradation products. Hydroxy chlorambucil, as a major hydrolytic degradant, is a key compound used to establish system suitability criteria, such as resolution between the chlorambucil peak and the impurity peak, and to validate method specificity and accuracy [2].

Drug Degradation Pathway Studies

Researchers investigating the chemical stability of chlorambucil use hydroxy chlorambucil as a marker to understand its degradation pathways. By sourcing this specific compound, they can confirm the identity of peaks observed in stressed samples (e.g., exposed to heat, light, or humidity) and quantify the extent of degradation under various conditions [1].

Analytical Tool for Metabolism Studies

While not an active metabolite, hydroxy chlorambucil can be formed in vivo. Researchers studying the metabolism of chlorambucil may source this compound to serve as an authentic standard for identifying and quantifying this specific species in biological matrices using techniques like LC-MS/MS.

Technical Documentation Hub

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